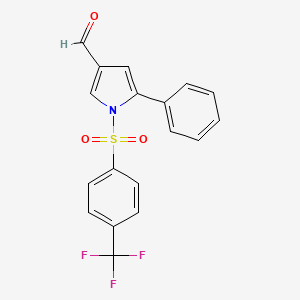

5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde

Description

This compound belongs to the pyrrole-carbaldehyde class, characterized by a pyrrole ring substituted at the 1-position with a 4-trifluoromethyl-benzenesulfonyl group and at the 3-position with a carbaldehyde moiety. The 5-position is occupied by a phenyl group.

Properties

IUPAC Name |

5-phenyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3S/c19-18(20,21)15-6-8-16(9-7-15)26(24,25)22-11-13(12-23)10-17(22)14-4-2-1-3-5-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOZQSXDVOIYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of a suitable phenyl-substituted pyrrole precursor with 4-trifluoromethyl-benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl-benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is differentiated from analogs by its unique combination of substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Pyrrole and Pyrazole Derivatives

Key Observations:

N-Substituent: The 4-trifluoromethyl-benzenesulfonyl group in the target compound is a strong electron-withdrawing substituent, enhancing stability and acidity compared to unsubstituted or sulfanyl-containing analogs .

Phenyl Substituent: The 5-phenyl group in the target compound contrasts with fluorophenyl groups in analogs (e.g., 2-fluorophenyl in ), affecting steric and electronic properties.

Physicochemical and Reactivity Implications

- Solubility and Stability: Sulfonyl groups typically improve solubility in polar solvents and resistance to oxidation relative to sulfanyl analogs .

- Biological Relevance: Fluorinated phenyl groups (e.g., in ) may enhance membrane permeability, but the bulky 4-trifluoromethyl-benzenesulfonyl group in the target compound could limit bioavailability.

Research Findings and Lumping Strategies

Similarity Analysis

The compound 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde shares an 81% structural similarity with the target compound, primarily due to the pyrrole-carbaldehyde backbone. However, the absence of the sulfonyl group and trifluoromethyl substituent in the analog reduces its electronic complexity and reactivity .

Lumping Strategy Considerations

Lumping strategies group compounds with shared structural motifs (e.g., pyrrole-carbaldehyde cores) to predict properties or streamline studies . However, the target compound’s unique substituents (e.g., -SO₂-CF₃) necessitate separate evaluation, as lumping could oversimplify its distinct electronic and steric profiles .

Biological Activity

5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde is a complex organic compound that belongs to the pyrrole class of derivatives. Pyrrole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde includes:

- A pyrrole ring , which is a five-membered aromatic ring containing one nitrogen atom.

- A phenyl group attached to the pyrrole, enhancing its biological activity.

- A trifluoromethyl-benzenesulfonyl moiety, which contributes to its chemical reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N2O2S |

| Molecular Weight | 341.33 g/mol |

| CAS Number | Not specified in sources |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that pyrrole derivatives, including 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated effectiveness against various bacterial strains with low minimum inhibitory concentration (MIC) values, suggesting their potential as antimicrobial agents.

Anticancer Activity

The compound's mechanism of action may involve the inhibition of enzymes associated with cell proliferation, leading to anticancer effects. Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of pyrrole derivatives on several cancer cell lines, including breast and lung cancer. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The specific pathways involved include the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Insecticidal Activity

Research has also explored the insecticidal properties of pyrrole derivatives. For instance, a study on related compounds found that they possess significant insecticidal activity against common agricultural pests, which could be beneficial in developing eco-friendly pesticides .

The biological activity of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act on various receptors influencing cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cell proliferation |

| Receptor Modulation | Alters receptor activity affecting signaling |

| Induction of Apoptosis | Promotes programmed cell death in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.